molecular formula C19H18N2O3S B2775161 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate CAS No. 941995-35-3

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

Cat. No. B2775161
CAS RN: 941995-35-3
M. Wt: 354.42
InChI Key: LOPHFDMHHCUUCE-UHFFFAOYSA-N
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Description

The compound “2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” is a derivative of benzo[d]thiazole . The benzo[d]thiazole ring is a heterocyclic compound that contains both sulfur and nitrogen . The pyrrolidine ring, a five-membered nitrogen heterocycle, is used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Molecular Structure Analysis

The molecular structure of “2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate” is characterized by a benzo[d]thiazole ring and a pyrrolidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .

Scientific Research Applications

Anti-Inflammatory Properties

Quorum Sensing Inhibition

While not directly related to inflammation, it’s worth noting that 2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate derivatives could potentially serve as quorum sensing inhibitors. A library of similar compounds was designed, synthesized, and evaluated for this purpose .

Anticancer Activity

Although not extensively studied, benzothiazole derivatives have shown promise in anticancer research. While specific data on this compound is limited, it’s worth exploring its potential in inhibiting cancer cell growth .

Antimicrobial Properties

Thiazole derivatives, including those related to our compound, have demonstrated antimicrobial activity. Compound 4, with a 3,4-dimethoxyphenyl moiety, exhibited potent inhibitory activity (MIC = 1.4 µM) .

properties

IUPAC Name

(2-pyrrolidin-1-yl-1,3-benzothiazol-6-yl) 2-phenoxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S/c22-18(13-23-14-6-2-1-3-7-14)24-15-8-9-16-17(12-15)25-19(20-16)21-10-4-5-11-21/h1-3,6-9,12H,4-5,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPHFDMHHCUUCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C=C(C=C3)OC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 2-phenoxyacetate

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